molecular formula C19H17N3O2 B2769965 Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034276-81-6

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2769965
CAS RN: 2034276-81-6
M. Wt: 319.364
InChI Key: STFZLVXSJHRGNB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the class of compounds it belongs to. For example, it might be described as a derivative of another well-known compound, with specific functional groups attached .


Synthesis Analysis

The synthesis of a compound involves describing the chemical reactions used to produce it. This can include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s spectral data (IR, NMR, UV-Vis, etc.) would also be included .

Scientific Research Applications

Electronic and Fluorescence Properties

One study delves into the electronic absorption, excitation, and fluorescence properties of compounds closely related to Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. These properties are investigated in different solvents, revealing how the compound's excited states are affected by solvent polarity. Quantum chemistry calculations provide insights into the compound's structure, stability, and molecular orbital energies, highlighting the role of intramolecular hydrogen bonding and substitution effects on its electronic properties (Al-Ansari, 2016).

Enzyme Inhibition for Medical Applications

Research on Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, which include structures similar to this compound, demonstrates their potential as inhibitors for aldosterone synthase. These compounds exhibit potent and selective inhibition, promising for the treatment of conditions like hyperaldosteronism and myocardial fibrosis. Such studies reveal the importance of structural modifications for enhancing selectivity and potency against specific enzymatic targets (Lucas et al., 2011).

Coordination Chemistry

The substitution of methanol in zinc quinaldinate complexes with Pyridine-based ligands, including those similar to this compound, has led to the formation of novel heteroleptic complexes. These studies contribute to the understanding of coordination environments, ligand arrangement, and the influence of substituents on intermolecular interactions in the solid state. Such insights are crucial for the development of coordination compounds with tailored properties for catalysis, material science, and medicinal chemistry (Modec, 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

properties

IUPAC Name

pyridin-3-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(15-6-2-9-20-12-15)22-11-8-16(13-22)24-17-7-1-4-14-5-3-10-21-18(14)17/h1-7,9-10,12,16H,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFZLVXSJHRGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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